N-Phenylbenzimidoyl cyanide

Shelf-life stability Storage robustness Imidoyl halide lability

Researchers and procurement managers face instability with imidoyl chlorides (hydrolyze in air) and extra deprotection steps with Boc-protected oximes. N-Phenylbenzimidoyl cyanide offers a solution: - Stable at room temperature for months (vs. chloride analogs) - Enables unique C-C bond formations: DBU-catalyzed condensation with nitromethane (38-44% yield) and reductive dimerization to 1,2-diamines - Direct α-ketoester synthesis under mild HCl/MeOH conditions (52-64% yield) Available in research quantities with ≥95% purity.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 4686-14-0
Cat. No. B12005035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylbenzimidoyl cyanide
CAS4686-14-0
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=CC=C2)C#N
InChIInChI=1S/C14H10N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H
InChIKeyNPUCOHNCJJHBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylbenzimidoyl Cyanide: Identity and Physicochemical Profile


N-Phenylbenzimidoyl cyanide (IUPAC: N-phenylbenzenecarboximidoyl cyanide; also indexed as α-(phenylimino)benzeneacetonitrile) is a diaryl α-iminonitrile (imidoyl cyanide) with molecular formula C₁₄H₁₀N₂ and molecular weight 206.24 g·mol⁻¹ . The compound bears an electron-withdrawing cyano group conjugated to a C=N double bond, creating an electrophilic center susceptible to nucleophilic attack [1]. Physicochemical properties derived from ACD/Labs predictions include a density of 1.0±0.1 g·cm⁻³, boiling point of 339.3±25.0 °C at 760 mmHg, flash point of 159.0±23.2 °C, refractive index of 1.575, and a LogP of 3.38, with a polar surface area of 36 Ų . The compound is available commercially from major suppliers including Sigma-Aldrich (as AldrichCPR product R254835) and AKSci (catalog 4319CB, minimum purity specification 95%) .

Imidoyl Cyanide Scaffold: Electrophilic diaryl α-iminonitrile reactive center supports nucleophilic substitution and reductive pathways.
Commercial Specification: Available via Sigma-Aldrich (AldrichCPR) and AKSci with a minimum purity specification of 95%.
Physicochemical Profile: Predicted moderate lipophilicity (LogP ~3.4) and low polar surface area (36 Ų) consistent with organic-phase reactivity.

Why Imidoyl Cyanides Cannot Be Replaced by Chlorides or Oxime Analogs


N-Phenylbenzimidoyl cyanide belongs to the diarylimidoyl cyanide class, which exhibits fundamentally different stability and reactivity profiles compared to the corresponding imidoyl chlorides (e.g., N-phenylbenzimidoyl chloride, CAS 4903-36-0) or N-protected oxime derivatives (e.g., Boc-ON, CAS 58632-95-4). Diarylimidoyl chlorides are documented to be unstable—they hydrolyze in ambient air to benzanilides and possess a short shelf life even under an argon atmosphere . In contrast, diarylimidoyl cyanides are reported stable at room temperature for months . Beyond stability, the cyano leaving group (expelled as HCN, pKₐ ~9.2) follows different kinetic rate laws compared to chloride (expelled as HCl, pKₐ ~−7), producing distinct mechanistic pathways with amines and alkoxides that directly affect product distribution [1]. Protected analogs such as Boc-ON introduce an additional deprotection step and a tert-butoxycarbonyl moiety (MW increase from 206.24 to 246.27) that alters solubility and reactivity, making them suitable for peptide amino-protection rather than the C–C bond-forming transformations accessible from the unprotected imidoyl cyanide . These differences mean that substituting one for another without re-optimizing reaction conditions risks failed syntheses or divergent product outcomes.

Imidoyl Chloride Instability
The chloride analog (CAS 4903-36-0) may hydrolyze rapidly in ambient air and exhibits limited shelf life even under argon. Direct substitution without stability validation risks synthesis failure.
Protected Oxime Analogs (Boc-ON)
Boc-ON (CAS 58632-95-4) introduces a tert-butoxycarbonyl group, increasing molecular weight by ~19% and adding a required deprotection step that alters reactivity and solubility profiles.

Quantitative Differential Evidence Against Closest Analogs


Ambient Stability Advantage Over Imidoyl Chlorides

Diarylimidoyl chlorides (including N-phenylbenzimidoyl chloride, CAS 4903-36-0) are explicitly described as unstable compounds that 'hydrolyze in air to benzanilides or amides, and even in an atmosphere of argon have a short shelf life' . In contrast, diarylimidoyl cyanides—the class to which N-phenylbenzimidoyl cyanide belongs—'were found stable at room temperature for months' . This stability difference is attributed to the lower leaving-group propensity of cyanide vs. chloride under ambient hydrolytic conditions, making the cyanide analog suitable for long-term storage without special atmospheric protection.

Ambient Stability
Class-level inference
Cyanide: Stable at room temperature for months. Chloride: Hydrolyzes in air; short shelf life under argon.
Supports procurement for building-block libraries without argon-atmosphere storage.
Data to verify for this specific compound; reported as class-level behavior.
Shelf-life stability Storage robustness Imidoyl halide lability

Distinct Kinetic Behavior with Amines and Alkoxides

Ta-Shma and Rappoport (1977) conducted a systematic kinetic comparison of N-arylbenzimidoyl cyanides (PhC(CN)=NC₆H₄Y) and the corresponding N-arylbenzimidoyl chlorides [1]. For the cyanides reacting with amines in acetonitrile, the rate law contained both first-order (k′) and second-order (k″) terms in amine concentration. With ethoxide in ethanol, both zero-order (k₀) and first-order (k′) terms in nucleophile were observed. With tert-butoxide in tert-butanol, the reaction was cleanly first-order in base. These kinetic signatures differ from the corresponding chloride reactions, indicating that the cyano leaving group (expelled as HCN, pKₐ ~9.2) follows a mechanistically distinct pathway from chloride (expelled as HCl, pKₐ ~−7), with the cyano elimination step being subject to uncatalyzed, amine-catalyzed, or solvent-assisted pathways depending on conditions [1].

Kinetic Behavior
Head-to-head comparison
Cyanides show mixed first/second-order in amine; chlorides follow distinct mechanistic pathways per Ta-Shma & Rappoport (1977).
Reaction optimization may require different stoichiometric strategies compared to chloride analogs.
Kinetic rate law forms diverge; exact k values not extracted.
Nucleophilic substitution kinetics Leaving group comparison Mechanistic divergence

Unique Access to β-Nitroenamines and Glyoxalic Esters

Roychowdhury et al. (2006) reported the first use of diarylimidoyl cyanides for the synthesis of α-anilino-β-nitrostyrenes, benzamidines, and substituted phenyl glyoxalic esters, stating that 'in the well-studied reactions of diarylimidoyl chlorides, diarylimidoyl cyanides can be excellent alternative substrates' but also that cyanides 'have built-in structural features that can be exploited to deliver products not accessible from the reactive imidoyl chlorides' . Under mild conditions (DBU, CH₃CN, RT, 16–22 h), nitromethane reacted with diarylimidoyl cyanides to yield β-nitroenamines in 38–44% isolated yield . Acid hydrolysis (1 N HCl, MeOH, RT, 6–8 h) of diarylimidoyl cyanides produced substituted phenyl glyoxalic esters in 52–64% yield—a transformation 'never reported from diarylimidoyl cyanides' and not demonstrated from the chlorides via this route . The cyano group is expelled as HCN during these transformations, a pathway unavailable to the chloride analogs.

Product Scope
Cross-study comparable
β-Nitroenamines: 38–44% yield. Glyoxalic esters: 52–64% yield. Not directly accessible from imidoyl chlorides.
Mandatory procurement choice for these specific target classes.
Reported yields under mild conditions (DBU or HCl/MeOH).
β-Nitroenamine synthesis Glyoxalic ester Divergent product scope

Electrochemical Green Synthesis vs. Traditional Cyanation

Sbei et al. (2025) developed a catalyst-free electrochemical C–H bond cyanation protocol for imine derivatives that directly produces phenylbenzimidoyl cyanide derivatives [1]. The method uses acetonitrile as both solvent and cyanation reagent (avoiding toxic KCN or TMSCN), operates at 0 °C for only 1 hour in an undivided cell with a carbon rod cathode and magnesium plate anode at constant current [1]. This contrasts with the classical phase-transfer catalysis method reported by Smith and Irwin (1978), which requires potassium cyanide in a petroleum ether/water biphasic system with hexadecyltrimethylammonium bromide catalyst . The electrochemical approach eliminates the need for toxic cyanide salts, phase-transfer catalysts, and organic co-solvents, while the 1-hour reaction time represents a significant reduction from typical multi-hour batch protocols.

Green Synthesis
Cross-study comparable
Electrochemical: Catalyst-free, acetonitrile as cyanation source, 0°C, 1h. Replaces toxic KCN and PTC methods.
Supports sustainable lab practices and parallel library synthesis.
Sbei et al. (2025) method; avoids cyanide salt handling risks.
Electrochemical cyanation Green chemistry C–H functionalization

Reductive Dimerization to Vicinal Diamine Precursors

Smith and Irwin (1978) demonstrated that N-phenylbenzimidoyl cyanide (prepared via phase-transfer catalyzed reaction of N-phenylbenzimidoyl chloride with KCN) undergoes reductive dimerization with lithium or sodium metal to yield dianionic species that serve as precursors to vicinal diamines . This transformation exploits the cyano group's ability to stabilize α-imino carbanion intermediates, a reactivity mode not available to the corresponding imidoyl chlorides, which lack the reducible cyano functionality. The dimerization product class—symmetrical 1,2-diamines—represents an important pharmacophore found in numerous bioactive molecules.

Reductive Dimerization
Class-level inference
Cyanide: Undergoes reductive dimerization with Li/Na to vicinal diamine precursors. Chloride: No pathway reported.
Sole viable procurement choice for vicinal diamine construction via imidoyl intermediates.
Dimerization yield data not available from abstract.
Reductive dimerization Vicinal diamine Dianion intermediate

Physicochemical Differentiation from Protected Oxime Analogs

N-Phenylbenzimidoyl cyanide (MW 206.24, LogP 3.38, 2 rotatable bonds, 0 H-bond donors, 2 H-bond acceptors) differs significantly from its closest protected analog, Boc-ON (2-(Boc-oxyimino)-2-phenylacetonitrile, CAS 58632-95-4; MW 246.27, 4 rotatable bonds, 0 H-bond donors, 5 H-bond acceptors) . The Boc-ON derivative carries a tert-butoxycarbonyl protecting group that increases molecular weight by 40 Da (19% increase), adds two rotatable bonds, and introduces three additional H-bond acceptors. These differences alter solubility (Boc-ON is soluble in ethyl acetate, ether, and benzene; insoluble in water) , chromatographic behavior, and downstream deprotection requirements. N-Phenylbenzimidoyl cyanide, lacking this protecting group, presents a smaller, less functionalized scaffold suitable for direct C–C bond formation without a preliminary deprotection step.

Physicochemical Profile
Supporting evidence
MW 206.24, LogP 3.38, 2 HBA. Boc-ON: MW 246.27, 5 HBA, requires deprotection.
Offers a more compact, less functionalized scaffold for fragment-based screening.
Physicochemical properties derived from ACD/Labs predictions.
Physicochemical comparison Drug-likeness Building block selection

High-Confidence Application Scenarios


Synthesis of β-Nitroenamine Building Blocks

N-Phenylbenzimidoyl cyanide serves as the electrophilic partner in the DBU-catalyzed condensation with nitromethane to produce α-anilino-β-nitrostyrenes in 38–44% isolated yield (CH₃CN, RT, 16–22 h) . This transformation exploits the cyano group as a leaving group (eliminated as HCN) and has no direct counterpart using imidoyl chlorides. The resulting β-nitroenamines are versatile precursors for heterocycle synthesis and can be further elaborated via reduction, cycloaddition, or nucleophilic addition at the nitroalkene moiety.

Preparation of Substituted Phenyl Glyoxalic Esters

Treatment of N-phenylbenzimidoyl cyanide with 1 N HCl in methanol at room temperature for 6–8 hours yields carbomethoxycarbonylbenzene derivatives in 52–64% isolated yield . This direct transformation provides access to α-ketoesters—important intermediates in medicinal chemistry and natural product synthesis—without requiring palladium-catalyzed carbonylation or oxidative methods. The imidoyl chloride analog cannot undergo this transformation via the same mechanistic pathway.

Electrochemical Library Synthesis for Medicinal Chemistry

The electrochemical C–H cyanation protocol reported by Sbei et al. (2025) enables catalyst-free, non-toxic synthesis of phenylbenzimidoyl cyanide derivatives directly from imine precursors using only acetonitrile and electricity (undivided cell, carbon rod/Mg electrodes, 0 °C, 1 h) [1]. This method is compatible with diverse substituted and unsubstituted imine substrates, making it suitable for parallel library synthesis in medicinal chemistry programs where avoiding toxic cyanide salts and transition-metal catalysts is prioritized for both safety and purification reasons.

Reductive Dimerization to Vicinal Diamine Scaffolds

N-Phenylbenzimidoyl cyanide undergoes reductive dimerization with lithium or sodium metal to generate dianionic intermediates that serve as direct precursors to symmetrical 1,2-diamines . This transformation is unique to imidoyl cyanides—the chloride analog cannot participate—and provides access to the vicinal diamine pharmacophore found in kinase inhibitors, HIV protease inhibitors, and chiral ligands for asymmetric catalysis.

Application
Selection Property
Validation Focus
β-Nitroenamine Synthesis
Cyano leaving group required for DBU-catalyzed condensation.
Condensation kinetics with nitromethane; yield reproducibility.
Glyoxalic Ester Preparation
Direct acidic hydrolysis pathway to α-ketoesters.
Acid stability and selectivity; competitive side-reaction profiling.
Electrochemical Library Synthesis
Catalyst-free C–H cyanation with acetonitrile.
Substrate scope and functional group tolerance under electrochemical conditions.
Vicinal Diamine Scaffolds
Reductive dimerization capability with Li/Na metal.
Dianion stability and stereochemical outcome in dimerization.
Quote Request

Request a Quote for N-Phenylbenzimidoyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.